molecular formula C8H11NO3S B14036580 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

Cat. No.: B14036580
M. Wt: 201.25 g/mol
InChI Key: SHGZGAQIOCKJFV-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is an organic compound with a molecular formula of C8H11NO3S It is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridin-3-yl with methylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethanol group is introduced to the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis process is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to the presence of both the methylsulfonyl and ethanol groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

1-(6-methylsulfonylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3

InChI Key

SHGZGAQIOCKJFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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